molecular formula C8H5BrF2N2 B2428571 6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine CAS No. 2248405-31-2

6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine

Cat. No. B2428571
CAS RN: 2248405-31-2
M. Wt: 247.043
InChI Key: LXTUPUGEIJNVGI-UHFFFAOYSA-N
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Description

“6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine” is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their various biological activities .

Future Directions

Pyrazolo[1,5-a]pyrimidines, including “6-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine”, have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could focus on further exploration of these compounds for their potential applications in various fields .

properties

IUPAC Name

6-bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-5-1-2-6-3-7(8(10)11)12-13(6)4-5/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTUPUGEIJNVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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